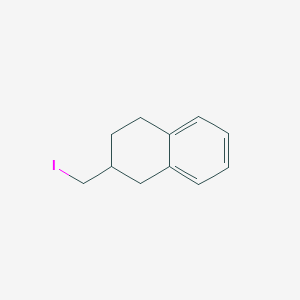

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

説明

特性

IUPAC Name |

2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNVNSSNONVUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376685 | |

| Record name | 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104325-74-8 | |

| Record name | 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene synthesis from corresponding alcohol

Executive Summary

This technical guide details the synthesis of 2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: N/A for specific isomer, generic alkyl iodide class) from its corresponding alcohol, (1,2,3,4-tetrahydronaphthalen-2-yl)methanol .

The tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for melatonergic agonists, dopaminergic ligands, and various CNS-active agents. The conversion of the primary alcohol to the alkyl iodide is a critical activation step, enabling subsequent C-C or C-N bond-forming reactions via nucleophilic substitution.

This guide presents two validated methodologies:

-

The Appel Reaction: A direct, mild, one-pot transformation suitable for rapid bench-scale synthesis.

-

Sulfonate Displacement (Finkelstein-type): A robust, two-step sequence ideal for scale-up and rigorous purification requirements.

Retrosynthetic Analysis & Strategy

The target molecule contains a primary alkyl iodide attached to a secondary carbon at the C2 position of the tetralin ring. The transformation is a nucleophilic substitution of the hydroxyl group.

Strategic Considerations

-

Chemoselectivity: The reaction must occur exclusively at the primary alcohol without affecting the aromatic ring (avoiding electrophilic aromatic iodination).

-

Sterics: The C2 position imposes moderate steric bulk, but the primary nature of the hydroxymethyl group ensures high reactivity toward

mechanisms. -

Stability: Alkyl iodides are light-sensitive and prone to oxidation; protocols must minimize light exposure.

Figure 1: Retrosynthetic disconnection showing the direct functional group interconversion (FGI).

Method A: The Appel Reaction (Direct Synthesis)[1]

The Appel reaction is the preferred method for laboratory-scale synthesis (<10g) due to its mild conditions and neutral pH, which preserves the integrity of the tetralin ring.

Reaction Mechanism

The reaction proceeds via the activation of triphenylphosphine (

Figure 2: Mechanistic pathway of the Appel Reaction.

Experimental Protocol

Reagents:

-

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanol (

equiv) -

Triphenylphosphine (

) ( -

Iodine (

) ( -

Imidazole (

equiv) – Acts as a base to neutralize HI and drive equilibrium. -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

(1.2 eq) and imidazole (1.5 eq) in anhydrous DCM ( -

Iodine Addition: Cool the solution to

(ice bath). Add iodine (1.2 eq) portion-wise. The solution will turn dark brown/orange and then fade to a yellow suspension as the phosphonium salt forms. -

Substrate Addition: Add the alcohol (1.0 eq) dissolved in a minimum amount of DCM dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by TLC (System: 10% EtOAc/Hexanes). The product (

) is less polar than the alcohol (-

Duration: Typically 1–3 hours.

-

-

Quench: Dilute with hexanes (to precipitate

) and filter through a celite/silica pad. -

Workup: Wash the filtrate with

aqueous sodium thiosulfate (

Purification Note: The major byproduct, triphenylphosphine oxide (

Method B: Sulfonate Displacement (Scalable Route)

For larger scales (>20g), the formation of stoichiometric phosphine oxide waste in Method A becomes problematic. The two-step sulfonate displacement is atom-economical regarding purification.

Reaction Scheme[2][3][4][5][6][7]

-

Activation: Alcohol

Mesylate (Methanesulfonate). -

Displacement: Mesylate

Iodide (Finkelstein conditions).

Experimental Protocol

Step 1: Mesylation

Reagents: Methanesulfonyl chloride (

-

Dissolve alcohol in DCM at

. -

Add

, followed by dropwise addition of -

Stir at

for 1 hour. -

Workup: Wash with

, saturated

Step 2: Iodination

Reagents: Sodium Iodide (

-

Dissolve the crude mesylate in Acetone (

). -

Add

(solid). -

Reflux: Heat the mixture to reflux (

) for 4–12 hours. The reaction is driven by the precipitation of Sodium Mesylate ( -

Workup: Cool to room temperature. Filter off the white solid (

). -

Concentrate the filtrate. Redissolve residue in

or EtOAc. -

Wash with

(critical to remove iodine generated by air oxidation) and brine. -

Dry (

) and concentrate to yield the iodide.

Data Comparison & Decision Matrix

| Feature | Method A: Appel Reaction | Method B: Sulfonate Displacement |

| Step Count | 1 Step (One-pot) | 2 Steps |

| Atom Economy | Poor (Stoichiometric | Good |

| Purification | Difficult ( | Easy (Filtration + Wash) |

| Conditions | Mild / Neutral | Basic (Step 1) / Thermal (Step 2) |

| Scale Suitability | ||

| Yield (Typical) |

Characterization & Quality Control

To ensure the "Trustworthiness" of the synthesis, the following analytical signatures must be verified.

-

Physical State: Pale yellow oil (often solidifies if high purity/low temp).

-

1H NMR (400 MHz,

):- (m, 4H, Aromatic).

-

(d, 2H,

- (m, 3H, Benzylic + CH).

- (m, 4H, Cyclohexyl ring protons).

-

Stability Check: If the oil turns violet/brown upon storage, free iodine is present. Wash with thiosulfate immediately.

Safety & Handling

Hazard: 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a primary alkyl halide.

-

Alkylating Agent: Potentially carcinogenic and mutagenic. Handle in a fume hood with double nitrile gloves.

-

Lachrymator: Many benzyl-like iodides are eye irritants.

-

Waste Disposal: Segregate halogenated waste. Do not mix with strong oxidizers.

References

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

- Boto, A., et al. (2021). "One-Pot Synthesis of Alkyl Iodides from Alcohols." Organic Process Research & Development.

-

Sigma-Aldrich. (2023). "Product Specification: 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol." Link

-

Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

-

PubChem. (2023). "Compound Summary: Tetralin Derivatives." National Library of Medicine. Link

Sources

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene chemical properties and reactivity

Executive Summary

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (hereafter 2-IMT ) is a specialized electrophilic building block utilized primarily in medicinal chemistry for the synthesis of CNS-active agents. Structurally, it consists of a lipophilic tetralin (tetrahydronaphthalene) core with a reactive primary alkyl iodide tethered at the C2 position.

This molecule serves as a critical "privileged scaffold" precursor. The iodine atom acts as a soft, high-reactivity leaving group, facilitating

Structural Analysis & Physicochemical Profile

Molecular Architecture

The 2-IMT molecule features a bicyclic system where a saturated cyclohexane ring is fused to an aromatic benzene ring. The iodomethyl group at C2 introduces a reactive center that is homobenzylic relative to the aromatic system, yet sufficiently removed to prevent immediate solvolytic instability (unlike benzyl halides).

| Property | Data / Characteristic |

| IUPAC Name | 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene |

| CAS Number | 59066-58-3 |

| Molecular Formula | |

| Molecular Weight | 272.13 g/mol |

| Appearance | Viscous, pale yellow to orange oil (darkens on storage) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water |

| Chirality | The C2 carbon is a stereocenter.[1][2][3][4] Typically synthesized as a racemate unless chiral precursors (e.g., chiral succinic acid derivatives) are used. |

Stability Profile

-

Thermal Instability: Primary alkyl iodides are prone to elimination (

loss) at elevated temperatures. Distillation is not recommended; purification should be performed via flash column chromatography. -

Photolytic Sensitivity: The

bond is weak (

Validated Synthetic Protocols

The synthesis of 2-IMT is most reliably achieved via the corresponding alcohol, 1,2,3,4-tetrahydro-2-naphthalenemethanol . Two primary routes are industry-standard: the Appel Reaction (direct conversion) and the Finkelstein Modification (via Sulfonate).

Route A: Modified Appel Reaction (Direct)

Best for small-scale, rapid generation.

Reagents: Triphenylphosphine (

-

Activation: Dissolve

(1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM at -

Iodine Addition: Add

(1.2 eq) portion-wise. The solution will turn dark brown then fade to yellow/orange as the -

Substrate Addition: Add 2-tetralinmethanol (1.0 eq) dropwise.

-

Reaction: Stir at

for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol ( -

Workup: Quench with saturated aqueous

(to remove excess iodine). Wash with brine, dry over -

Purification: Rapid filtration through a silica plug (100% Hexanes).

Route B: Sulfonate Displacement (Finkelstein)

Best for scale-up and high purity.

Step 1: Tosylation. React alcohol with

-

Dissolve the crude tosylate in Acetone (anhydrous).

-

Add Sodium Iodide (

, 3-5 eq). -

Reflux for 4–12 hours.

precipitates as a white solid (driving force). -

Filter off salts, concentrate, and partition between Ether/Water.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic and decision points.

Caption: Synthetic pathways from commercial 2-Tetralone to the target 2-(Iodomethyl)tetralin.

Reactivity & Mechanistic Insights[1]

The reactivity of 2-IMT is dominated by the primary alkyl iodide functionality. The iodine atom is a "soft" leaving group with a weak bond, making it an exceptional electrophile for

Nucleophilic Substitution ( )

This is the primary utility of 2-IMT. The steric bulk of the tetralin ring is removed by one methylene unit (homobenzylic), allowing nucleophiles easy access to the

-

Amination: Reaction with primary or secondary amines yields 2-aminomethyltetralins .

-

Conditions:

, Acetonitrile, Reflux. -

Application: Synthesis of high-affinity dopamine agonists (e.g., analogs of 7-OH-DPAT).

-

-

Cyanation: Reaction with

or -

Azidation: Reaction with

yields the azide, a precursor for "Click" chemistry or reduction to primary amines.

Competing Side Reactions

-

Elimination (

): In the presence of strong, bulky bases (e.g., -

Wurtz Coupling: Use of lithium or magnesium metal can lead to homocoupling (dimerization) if not carefully controlled during metal-halogen exchange.

Visualization: Reactivity Tree

Caption: Divergent reactivity profile of 2-IMT. Green nodes indicate desired synthetic outcomes; Red indicates side reactions.

Applications in Drug Development

The 2-(iodomethyl)tetralin scaffold is a cornerstone in the synthesis of ligands for G-protein coupled receptors (GPCRs).

-

Dopamine Agonists: The rigid tetralin ring mimics the rotameric conformation of dopamine. Substituting the iodine with a propyl- or thienyl-amine creates potent

agonists used in Parkinson's disease research. -

Serotonin Modulators: 2-Aminomethyltetralins have shown affinity for

and -

Melatonin Analogs: The scaffold is used to synthesize conformationally restricted melatonin receptor ligands.

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | Description | Mitigation |

| Alkylating Agent | Capable of alkylating DNA/Proteins. Potential carcinogen/mutagen. | Handle in a fume hood. Double-glove (Nitrile). |

| Vesicant | Causes severe skin burns and eye damage. | Wear safety goggles and lab coat. |

| Peroxide Former | Benzylic hydrogens at C1/C4 are susceptible to autoxidation. | Test for peroxides before heating. Store under Argon. |

| Decomposition | Releases toxic Iodine vapor ( | Store in amber vials at -20°C over Cu wire. |

References

-

McDermed, J. D., et al. (1975).[5] "Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists."[5] Journal of Medicinal Chemistry, 18(4), 362–367.

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. (Foundational methodology for alcohol-to-halide conversion).

- Horn, A. S., et al. (1978). "Structure-activity relations of dimethoxy-2-aminotetralins as dopamine agonists." Journal of Pharmacy and Pharmacology.

-

PubChem Compound Summary. "1,2,3,4-Tetrahydronaphthalene derivatives." National Center for Biotechnology Information.

Sources

- 1. 2-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 19755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydronaphthalene for synthesis 119-64-2 [sigmaaldrich.com]

- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

An In-depth Technical Guide to the Stability and Storage of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Introduction

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, combining a reactive primary alkyl iodide with a tetralin scaffold, makes it a valuable building block for introducing the tetrahydronaphthalene moiety into more complex molecules. However, the very features that make this compound a versatile reagent also contribute to its inherent instability. For researchers, scientists, and drug development professionals, a thorough understanding of its stability profile is not merely a matter of good laboratory practice; it is a critical prerequisite for ensuring the integrity of experimental data, the reproducibility of synthetic procedures, and the quality of downstream products.

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene. Moving beyond simple procedural lists, we will explore the core chemical principles governing its degradation, offer field-proven insights into its handling, and present a framework for establishing a robust, self-validating stability program.

The Chemical Profile: Understanding Inherent Reactivity

The stability of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is dictated by the interplay of its two key structural components: the primary alkyl iodide functional group and the tetralin core.

-

The Alkyl Iodide Moiety : The carbon-iodine (C-I) bond is the primary locus of reactivity. Iodine is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions (SN2).[1][2] Furthermore, the C-I bond is relatively weak and prone to homolytic cleavage when exposed to light energy, initiating radical-mediated degradation pathways.[3][4]

-

The Tetralin Core : The 1,2,3,4-tetrahydronaphthalene (tetralin) structure itself is not inert. Like other ethers and compounds with benzylic hydrogens, tetralin is known to form explosive peroxides upon exposure to oxygen, a process often accelerated by light.[5][6][7] This predisposition for oxidation is a critical, and often overlooked, factor in the stability of its derivatives.

This dual reactivity profile necessitates a multi-faceted approach to storage and handling, addressing sensitivity to nucleophiles (like water), light, and oxygen.

Primary Degradation Pathways: A Mechanistic Overview

Based on its chemical structure, several degradation pathways can be anticipated. Understanding these mechanisms is crucial for developing effective stabilization strategies and for identifying potential impurities during analysis.

A. Hydrolysis

This is one of the most probable degradation routes, occurring in the presence of trace amounts of water. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where water acts as a nucleophile, attacking the electrophilic carbon and displacing the iodide ion. This results in the formation of 2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene and hydriodic acid (HI). The generated HI can, in turn, catalyze further degradation.

B. Photodegradation

Exposure to light, particularly in the UV spectrum, can supply sufficient energy to cleave the C-I bond homolytically.[4] This generates a highly reactive primary alkyl radical and an iodine radical. These radical intermediates can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms from the tetralin ring, leading to a complex mixture of impurities.

C. Oxidation (Peroxide Formation)

In the presence of atmospheric oxygen, the benzylic hydrogens on the tetralin ring are susceptible to auto-oxidation, forming hydroperoxides.[5] This process is autocatalytic and is significantly accelerated by light and the presence of radical initiators. Peroxide formation not only degrades the target compound but also poses a significant safety hazard, as peroxides can be explosive, especially upon concentration.[6][7]

The following diagram illustrates the primary anticipated degradation pathways.

Caption: Predicted degradation pathways for 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.

Recommended Storage and Handling Protocols

A multi-layered strategy is essential to mitigate the identified degradation risks. The following protocols are based on established best practices for handling air- and light-sensitive reagents.[3][8]

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C to 2°C. | Reduces the rate of all chemical degradation pathways (hydrolysis, oxidation) and minimizes the potential for thermal decomposition.[8] |

| Light | Protect from all light sources. | Prevents light-induced homolytic cleavage of the C-I bond.[3][4][9] Use amber glass vials or wrap standard containers securely in aluminum foil.[3][10] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces oxygen, preventing the formation of hazardous peroxides on the tetralin ring.[5] |

| Moisture | Store in a tightly sealed, dry container. | Minimizes contact with atmospheric moisture, thereby inhibiting the hydrolysis pathway. Use of a desiccator for long-term storage is advised. |

| Container | Use clean, dry glass containers with PTFE-lined caps. | Ensures an inert storage environment and a tight seal to prevent moisture and air ingress. |

| Handling | Handle in a dimly lit area or under amber lighting. [9] | Minimizes light exposure during weighing and solution preparation. |

| Aliquoting | Aliquot the material into smaller, single-use quantities. | Avoids repeated warming/cooling cycles and exposure of the bulk material to light and atmosphere.[3] |

Designing a Comprehensive Stability Study

To formally establish a shelf-life or retest period, a systematic stability study is required.[11][12] Such studies are a cornerstone of quality assurance in drug development and provide critical data for regulatory submissions.[13][14] The goal is to evaluate how the quality of the substance varies over time under the influence of temperature, humidity, and light.[14][15]

The workflow for a typical stability study involves stress testing to identify degradation products, followed by accelerated and long-term studies under controlled conditions.

Caption: Workflow for a comprehensive stability study.

Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation

This protocol outlines the initial, critical phase of a stability study.

1. Objective: To develop a stability-indicating analytical method and identify potential degradation products.

2. Materials & Equipment:

-

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene reference material

-

HPLC-grade acetonitrile and water

-

HPLC-grade phosphoric acid, hydrochloric acid, sodium hydroxide

-

30% Hydrogen peroxide

-

HPLC system with a photodiode array (PDA) or UV detector

-

LC-MS system (for peak identification)

-

Photostability chamber

-

Forced-convection oven

-

Calibrated pH meter

3. HPLC Method (Initial Conditions - to be optimized):

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: 220 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

4. Forced Degradation Procedure:

- Preparation: Prepare stock solutions of the compound in acetonitrile (~1 mg/mL).

- Acid Hydrolysis: Dilute stock with 1N HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C for 24 hours.

- Base Hydrolysis: Dilute stock with 1N NaOH to a final concentration of ~0.1 mg/mL. Keep at room temperature for 4 hours.

- Oxidative Degradation: Dilute stock with 6% H₂O₂ to a final concentration of ~0.1 mg/mL. Keep at room temperature for 24 hours.

- Thermal Degradation: Store the solid material in an oven at 80°C for 48 hours. Prepare a solution for analysis.

- Photostability: Expose the solid material and a solution (~0.1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

- Control Samples: Prepare control samples (diluted in the respective solvent without stressor) and store them at 5°C.

5. Analysis and Validation:

- Analyze all stressed and control samples by HPLC.

- Evaluate peak purity of the main peak using a PDA detector to ensure no co-eluting degradants.

- Ensure significant degradation (target 5-20%) is observed in at least one condition to prove the method can detect change.

- Calculate mass balance. The sum of the parent peak and all degradation peaks should ideally be close to 100% of the initial peak area.

- Use LC-MS to obtain mass data for the major degradation peaks to aid in their structural elucidation, confirming the pathways proposed in Section 2.

Conclusion

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a chemically labile molecule requiring stringent control over its storage and handling environment. Its susceptibility to hydrolysis, oxidation, and photodegradation are not merely theoretical concerns but practical challenges that can directly impact the quality and reliability of research. By understanding the underlying chemical mechanisms of its instability and implementing the rigorous storage protocols and analytical validations outlined in this guide, researchers can ensure the integrity of this valuable synthetic intermediate, thereby safeguarding the accuracy and reproducibility of their scientific endeavors.

References

-

5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

-

Pharmaceutical Stability Testing and Storage. SGS. Available at: [Link]

-

Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]

-

Guide to Safe Chemical Storage: Best Practices for the Industry. A&A Thermal. Available at: [Link]

-

How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link]

-

What is Pharmaceutical Stability Testing? Parameter. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. ResearchGate. Available at: [Link]

-

Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]

-

Key pharmaceutical stability testing guidelines. Omori UK. Available at: [Link]

-

Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. Available at: [Link]

-

Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Available at: [Link]

-

Major reaction pathways for alkyl iodine(III) derivatives. ResearchGate. Available at: [Link]

-

Alkyl Halides to Alcohols. Chemistry Steps. Available at: [Link]

-

ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Inchem.org. Available at: [Link]

-

Suggested pathways for the formation of alkyl iodides. ResearchGate. Available at: [Link]

-

Alkyl Halide Reactivity. Michigan State University Chemistry. Available at: [Link]

Sources

- 1. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 4. lfatabletpresses.com [lfatabletpresses.com]

- 5. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [inchem.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. rawsource.com [rawsource.com]

- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 10. camlab.co.uk [camlab.co.uk]

- 11. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 12. japsonline.com [japsonline.com]

- 13. humiditycontrol.com [humiditycontrol.com]

- 14. omoriuk.co.uk [omoriuk.co.uk]

- 15. Pharmaceutical Stability Testing and Storage | SGS [sgs.com]

The Versatile Synthon: A Technical Guide to the Applications of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene in Organic Synthesis

For Immediate Release

[City, State] – February 20, 2026 – In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene has emerged as a highly versatile and reactive intermediate, offering a gateway to a diverse array of functionalized tetralin scaffolds. This technical guide, tailored for researchers, scientists, and drug development professionals, delves into the core applications of this potent synthon, elucidating its role in key synthetic transformations and providing insights into the causality behind experimental choices.

Introduction: The Tetralin Scaffold and the Strategic Importance of the Iodomethyl Group

The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous biologically active compounds, including anticancer agents, antifungal molecules, and opioid receptor ligands.[1][2] Its conformational flexibility and lipophilic nature make it an attractive core for modulating pharmacokinetic and pharmacodynamic properties. The introduction of a reactive iodomethyl group at the 2-position of the tetralin ring transforms this stable scaffold into a versatile electrophile, primed for a variety of synthetic manipulations. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, renders the methylene group highly susceptible to nucleophilic attack and facilitates its participation in a range of cross-coupling reactions.

Synthesis of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

The primary route to 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene involves the iodination of the corresponding alcohol, 2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene. A common and effective method is the Appel reaction, which utilizes triphenylphosphine and iodine.

Experimental Protocol: Synthesis of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Materials:

-

2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene in a 1:1 mixture of dichloromethane and diethyl ether at room temperature, add triphenylphosphine and imidazole.

-

To this stirred solution, add iodine portion-wise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.

Key Applications in Organic Synthesis

The reactivity of the iodomethyl group is the cornerstone of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene's utility in organic synthesis. It readily participates in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionalities

As a primary alkyl iodide, 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the direct introduction of various functional groups, significantly expanding the chemical space accessible from this intermediate.

The reaction with primary and secondary amines, as well as nitrogen-containing heterocycles, provides a straightforward route to N-substituted tetralin derivatives. These motifs are prevalent in pharmacologically active molecules.[3]

Illustrative Workflow: N-Alkylation```dot

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling with an alkyl iodide. Electron-rich and sterically hindered phosphine ligands are often required to promote the oxidative addition of the less reactive C(sp³)-I bond and to facilitate the reductive elimination step. The base plays a crucial role in activating the boronic acid for transmetalation.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, providing a direct route to substituted alkynes. [4][5]The reaction of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 2-alkynyl-substituted tetralins, which are valuable intermediates for further transformations.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. [1][6]While less common for alkyl halides, intramolecular Heck reactions involving substrates derived from 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene can be a powerful strategy for the construction of fused ring systems.

Applications in Drug Discovery and Development

The synthetic versatility of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene makes it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [7][8]Its ability to introduce the tetralin scaffold with a flexible linker allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of novel opioid receptor ligands has utilized derivatives of this compound to probe the binding pocket of the receptor. [9]

Quantitative Data Summary: Representative Yields

| Reaction Type | Nucleophile/Coupling Partner | Product Type | Typical Yield (%) |

| N-Alkylation | Secondary Amine | Tertiary Amine | 85-95 |

| O-Alkylation | Phenol | Aryl Ether | 80-90 |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | 2-Benzyl-1,2,3,4-tetrahydronaphthalene | 70-85 |

| Sonogashira Coupling | Phenylacetylene | 2-(Phenylethynyl)methyl-tetralin | 65-80 |

Conclusion and Future Outlook

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene stands as a testament to the power of a strategically functionalized building block in organic synthesis. Its predictable reactivity in both nucleophilic substitution and cross-coupling reactions provides a reliable and efficient means to access a vast array of tetralin derivatives. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of versatile synthons like 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is set to increase. Future research will likely focus on expanding its application in other C-C and C-heteroatom bond-forming reactions and its utilization in the synthesis of increasingly complex and biologically relevant molecules.

References

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - MDPI. (2007, February 13). Retrieved February 20, 2026, from [Link]

-

Best Synthetic Methods: C-C Bond Formation - Organic Chemistry Portal. (2005, June 13). Retrieved February 20, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PubMed Central. (n.d.). Retrieved February 20, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 20, 2026, from [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved February 20, 2026, from [Link]

-

Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor - PubMed. (1990, March). Retrieved February 20, 2026, from [Link]

-

Two-Step Azidoalkenylation of Terminal Alkenes Using Iodomethyl Sulfones - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed. (1976, April). Retrieved February 20, 2026, from [Link]

-

Several Important Pharmaceutical Intermediates - Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023, January 18). Retrieved February 20, 2026, from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved February 20, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 20, 2026, from [Link]

Sources

- 1. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Several Important Pharmaceutical Intermediates - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 9. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of the iodomethyl group in tetrahydronaphthalene

An In-Depth Technical Guide to the Reactivity of the Iodomethyl Group in Tetrahydronaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational rigidity and synthetic versatility.[1][2][3] The introduction of an iodomethyl group (-CH₂I) onto this framework creates a highly reactive and versatile synthetic handle. This guide provides a comprehensive analysis of the reactivity of the iodomethyl group attached to the tetrahydronaphthalene core, with a focus on the mechanistic principles and practical considerations that govern its transformations. We will explore its utility in nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and radical-mediated processes, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Iodomethyl-Tetrahydronaphthalene Synthon

The iodomethyl group is an excellent electrophile for several key reasons. The carbon-iodine bond is relatively weak and highly polarizable, making iodine an exceptional leaving group in nucleophilic substitution reactions.[4] Furthermore, this bond is sufficiently reactive to undergo oxidative addition to low-valent transition metal catalysts, such as Palladium(0), initiating a variety of powerful cross-coupling cascades.[5][6]

The tetrahydronaphthalene core imparts specific steric and electronic properties. The saturated portion of the ring system introduces a three-dimensional architecture that can influence the approach of reagents, while the aromatic moiety provides a platform for further functionalization.[7][8] Understanding how this scaffold modulates the inherent reactivity of the iodomethyl group is critical for designing efficient and selective synthetic routes.

This guide is structured to provide a deep dive into the three primary classes of reactions involving the iodomethyl-tetrahydronaphthalene system.

Figure 1: Primary reaction pathways for the iodomethyl-tetrahydronaphthalene core.

Nucleophilic Substitution: The SN2 Pathway

The primary carbon of the iodomethyl group is unhindered and attached to an excellent leaving group (I⁻), making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[9][10] These reactions proceed with inversion of stereochemistry if the carbon is chiral and are highly sensitive to the nucleophile's strength and the solvent system.

Causality Behind Experimental Choices:

-

Nucleophile: Strong, anionic nucleophiles are preferred (e.g., alkoxides, cyanide, azide, acetylides). Neutral nucleophiles like ammonia or amines can also be effective.[11]

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are optimal. They solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive, while not solvating the electrophilic carbon center, thus accelerating the SN2 rate.[11]

-

Temperature: Reactions are typically run at or slightly above room temperature. Higher temperatures can favor the competing E2 elimination pathway, although this is less of a concern for primary halides unless a very bulky, non-nucleophilic base is used.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of a benzyl ether from an iodomethyl-tetrahydronaphthalene derivative, a common transformation in drug development.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve the chosen phenol (1.1 equivalents) in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic sodium phenoxide. The 0 °C addition controls the exothermic reaction and hydrogen gas evolution.

-

Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Electrophile Addition: Dissolve the iodomethyl-tetrahydronaphthalene substrate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed (typically 2-6 hours).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond of the iodomethyl group is reactive towards oxidative addition to Pd(0), making it a viable partner in a range of cross-coupling reactions to form new carbon-carbon bonds.[12][13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the alkyl iodide with an organoboron reagent (e.g., a boronic acid or ester). This reaction is renowned for its functional group tolerance and mild conditions.[12][14]

Mechanistic Considerations: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond to form a Pd(II) intermediate. This is often the rate-limiting step for alkyl halides.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base.[12]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

This reaction forms a C-C bond between the iodomethyl-tetrahydronaphthalene and a terminal alkyne. It is exceptionally useful for introducing alkynyl moieties into molecules. The reaction is typically co-catalyzed by palladium and copper(I) salts.[15][16][17]

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, initiates the cycle by oxidative addition.[18]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the Pd(II) complex. Copper-free protocols exist but may require different conditions.[19]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the alkyne and neutralizes the HI generated during the reaction.[18]

Sources

- 1. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel One-Pot Three-Component Approach to Orthoaminocarbonitrile Tetrahydronaphthalenes Using Triethylamine (Et3N) as a Highly Efficient and Homogeneous Catalyst under Mild Conditions and Investigating its Anti-Cancer Properties through Molecular Docking Studies and Calculations - Article (Preprint v2) by Abdulhamid Dehghani et al. | Qeios [qeios.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Molecular structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Khan Academy [khanacademy.org]

- 10. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 11. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Optimizing Williamson Ether Synthesis with 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the Williamson ether synthesis using 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene. We delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and provide detailed, field-proven protocols to maximize yield and purity.

Introduction: The Strategic Value of Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for its reliability and versatility in forming ether linkages (R-O-R').[1][2][3][4] The reaction fundamentally involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, generated from the corresponding alcohol.[4] This method is adept at producing both symmetrical and unsymmetrical ethers, making it a vital tool in the synthesis of pharmaceutical intermediates and complex molecular scaffolds.[4][5]

The substrate of interest, 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene, is a primary alkyl halide. This structural feature is highly advantageous for the Williamson synthesis, as the reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2][6] Primary halides are ideal electrophiles for S_N2 reactions, as they are sterically accessible and less prone to the competing elimination (E2) side reactions that plague secondary and tertiary halides.[6][7][8] The presence of an iodide as the leaving group further enhances reactivity, as it is an excellent leaving group due to its large size and the stability of the resulting iodide anion.

This guide will elucidate the critical parameters—base, solvent, and temperature—that must be carefully controlled to achieve a successful synthesis with this specific substrate.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis is a two-step process:

-

Alkoxide Formation: An alcohol is deprotonated by a suitable base to form a highly nucleophilic alkoxide anion.

-

Nucleophilic Attack: The alkoxide performs a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a concerted S_N2 fashion.[2][9]

Diagram: S_N2 Mechanism for the Synthesis of a 2-(Alkoxymethyl)-1,2,3,4-tetrahydronaphthalene Derivative

Caption: The two-step mechanism of the Williamson ether synthesis.

Optimizing Reaction Conditions: A Causality-Driven Approach

The success of the synthesis hinges on the judicious selection of reagents and conditions to favor the S_N2 pathway and suppress side reactions.

Choice of Base

The base's role is to deprotonate the alcohol to form the reactive alkoxide. The strength of the base required is dictated by the acidity of the alcohol.

-

For Aliphatic Alcohols (R-OH): These are weakly acidic, requiring a strong, non-nucleophilic base for complete and irreversible deprotonation.

-

Sodium Hydride (NaH): An excellent choice. It reacts with the alcohol to form the sodium alkoxide and hydrogen gas, driving the equilibrium forward.[6][8][10] Causality: Using NaH ensures a high concentration of the alkoxide nucleophile, maximizing the rate of the S_N2 reaction. It necessitates the use of an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon).[7]

-

Potassium Hydride (KH): Similar in reactivity to NaH and also a superior choice.[10]

-

-

For Phenols (Ar-OH): Phenols are significantly more acidic than aliphatic alcohols. Therefore, milder bases are often sufficient and more practical.

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are effective and easier to handle than metal hydrides.[10] They are solid bases that can be used in polar aprotic solvents.

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Can also be used, particularly for phenols, though care must be taken to minimize water in the reaction, which can reduce yield.[1][11]

-

Solvent Selection

The solvent plays a critical role in modulating the reactivity of the nucleophile.

-

Polar Aprotic Solvents: These are the solvents of choice for Williamson ether synthesis.[7][8]

-

Examples: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[1][2][7][10]

-

Causality: Polar aprotic solvents excel at solvating the metal cation (e.g., Na⁺) of the alkoxide but do not strongly solvate the alkoxide anion. This leaves the anion "naked" and highly nucleophilic, dramatically accelerating the rate of the S_N2 reaction.[7]

-

-

Protic Solvents (e.g., Ethanol, Water): These should be avoided.

Temperature Control

Temperature affects the rates of both the desired S_N2 reaction and potential side reactions.

-

Typical Range: Most Williamson syntheses are conducted between room temperature and 100 °C.[2][7]

-

Causality: Increasing the temperature generally increases the reaction rate. However, higher temperatures disproportionately favor the competing E2 elimination pathway.[2] Since 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a primary halide, the risk of E2 is low, but it becomes more significant if a sterically bulky alkoxide is used. A prudent approach is to start the reaction at room temperature and apply gentle heating (e.g., 50-60 °C) only if the reaction is sluggish, as monitored by Thin-Layer Chromatography (TLC).[7][12]

Table 1: Summary of Reaction Parameter Effects

| Parameter | Optimal Choice | Rationale | Potential Issues with Sub-optimal Choice |

| Base | NaH (for alcohols) or K₂CO₃ (for phenols) | Ensures complete formation of a highly reactive nucleophile.[10] | Incomplete deprotonation (low yield); side reactions if base is nucleophilic. |

| Solvent | DMF, THF, or Acetonitrile (Anhydrous) | Maximizes nucleophilicity of the alkoxide by solvating the counter-ion.[2][7] | Reduced reaction rate; competing nucleophilic attack by solvent.[1] |

| Temperature | Room Temp to 60 °C | Balances reaction rate against potential for side reactions.[7] | Slow reaction at low temp; increased E2 elimination at high temp.[2] |

| Alkyl Halide | Primary (as in the topic) | Minimizes steric hindrance, strongly favoring the S_N2 pathway.[6][8] | Secondary/tertiary halides lead to significant E2 elimination.[7][10] |

Standardized Experimental Protocol

This protocol provides a general methodology. Researchers should optimize based on the specific alcohol used.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.

Materials and Equipment

-

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq)

-

Alcohol of choice (R-OH) (1.1 - 1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (2.0 eq)

-

Anhydrous DMF or THF

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Septa and needles for inert atmosphere techniques

-

Condenser (if heating)

-

TLC plates, developing chamber, and UV lamp

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography setup)

Workflow Diagram: Experimental Procedure

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Part A: Alkoxide Formation (Using NaH)

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Addition: Add the alcohol (1.1 eq) and anhydrous DMF (or THF) to the flask via syringe.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Base Addition: Carefully add sodium hydride (1.2 eq, 60% dispersion) in small portions to the stirred solution. Caution: Hydrogen gas is evolved.[7] Ensure adequate ventilation and no nearby ignition sources.

-

Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the alkoxide.[12]

Part B: Ether Synthesis 6. Substrate Addition: Dissolve the 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred alkoxide solution at room temperature. 7. Reaction: Stir the reaction mixture at room temperature. Monitor its progress every 30-60 minutes using TLC. If the reaction is slow, gently heat the mixture to 50-60 °C using an oil bath.[7] The reaction is typically complete within 1-8 hours.[2]

Part C: Workup and Purification 8. Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water to quench any unreacted NaH. 9. Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x volume of the aqueous layer).[13] 10. Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[12] 11. Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12][13] 12. Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ether. The appropriate solvent system for chromatography should be determined by TLC analysis.

Conclusion

The Williamson ether synthesis is a robust and highly effective method for preparing ethers from 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene. By leveraging its primary halide structure and excellent leaving group, high yields of the desired ether can be achieved. The key to success lies in the careful control of reaction conditions: using a strong base like NaH for aliphatic alcohols, selecting a polar aprotic solvent such as DMF or THF to enhance nucleophilicity, and maintaining a moderate temperature to prevent side reactions. The detailed protocol provided herein serves as a validated starting point for laboratory synthesis, enabling researchers to confidently apply this critical reaction in their drug discovery and development programs.

References

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Edubirdie. Williamson Ether Synthesis. Available at: [Link]

-

RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

University of Missouri–St. Louis. The Williamson Ether Synthesis. Available at: [Link]

-

University of Massachusetts. The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Available at: [Link]

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. Khan Academy [khanacademy.org]

- 10. jk-sci.com [jk-sci.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. benchchem.com [benchchem.com]

Application Note: 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene in Heterocyclic Synthesis

[1][2]

Executive Summary

The 1,2,3,4-tetrahydronaphthalene (tetralin) moiety is a privileged structure in medicinal chemistry, serving as a conformational restrictor that mimics the ethylamine side chain of neurotransmitters like dopamine and serotonin.[1] It is a core component of blockbuster drugs such as Sertraline (SSRI), Rotigotine (Dopamine agonist), and 8-OH-DPAT (5-HT1A agonist).[1][2]

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (2-IMT) is the preferred electrophile for attaching this "warhead" to nitrogen heterocycles.[1][2] Compared to its bromide or chloride analogs, the iodide offers superior reaction kinetics under mild conditions, minimizing thermal degradation and elimination side-products (such as 1,2-dihydronaphthalene derivatives).[1][2]

This guide provides a validated protocol for the synthesis of 2-IMT and its application in the N-alkylation of piperazines , a critical transformation for generating GPCR-targeted libraries.[1][2]

Preparation of the Reagent (2-IMT)

Rationale: 2-IMT is not stable for long-term storage due to the weak C-I bond.[1] It is best prepared de novo from the stable alcohol precursor via a sulfonate intermediate. This method avoids the difficult removal of triphenylphosphine oxide associated with Appel reaction protocols.

Synthetic Pathway

The synthesis proceeds from commercially available 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.[1][2]

Figure 1: Step-wise synthesis of 2-IMT ensuring high purity without column chromatography.

Protocol A: Synthesis of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Step 1: Reduction to Alcohol

-

Charge a flame-dried flask with 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (10.0 g, 56.8 mmol) and anhydrous THF (100 mL).

-

Cool to 0°C under N2.

-

Add LiAlH4 (2.4 M in THF, 28.4 mL) dropwise over 30 mins. Caution: Exothermic gas evolution.

-

Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).

-

Quench sequentially with 2.2 mL water, 2.2 mL 15% NaOH, and 6.6 mL water (Fieser workup).

-

Filter the granular precipitate and concentrate the filtrate to yield the crude alcohol (Quant. yield expected).

Step 2: Iodination via Mesylate

-

Dissolve the crude alcohol (56 mmol) in DCM (150 mL) and add Triethylamine (1.5 eq).

-

Cool to 0°C and add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 2 hours.

-

Wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry (MgSO4) and concentrate to a pale yellow oil.[1]

-

Critical Step: Dissolve the mesylate immediately in reagent-grade Acetone (200 mL).

-

Add Sodium Iodide (NaI) (3.0 eq) and heat to reflux for 6 hours. The solution will turn yellow/brown (iodine liberation).[1]

-

Cool, filter off the NaOMs salts, and concentrate.

-

Redissolve in Et2O, wash with 10% Na2S2O3 (to remove free iodine color), water, and brine.

-

Concentrate to yield 2-IMT as a light yellow oil.[1] Store at -20°C over Copper wire.

Core Application: N-Alkylation of Heterocycles

Context: The most common application of 2-IMT is the synthesis of serotonin receptor ligands (e.g., 5-HT1A/5-HT7) by alkylating piperazines or piperidines.[1][2]

Mechanism & Causality

The reaction follows a standard SN2 mechanism .

-

Solvent Choice: Acetonitrile (MeCN) is preferred over DMF for easier workup, though DMF increases rate for sterically hindered amines.[1]

-

Base: Potassium Carbonate (K2CO3) provides a heterogeneous surface for proton scavenging without causing elimination of the iodide (a common risk with strong soluble bases like NaH).

-

Stoichiometry: A slight excess of the amine (1.1 eq) is used to prevent over-alkylation (quaternization).

Figure 2: Optimized workflow for N-alkylation of secondary amines.

Protocol B: Coupling of 2-IMT with 1-Phenylpiperazine

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add:

-

Addition: Add 2-IMT (1.0 mmol) dissolved in 1 mL MeCN.

-

Reaction: Heat the suspension to reflux (82°C) under N2 for 16 hours.

-

Checkpoint: TLC should show complete consumption of the non-polar iodide (Rf ~0.8 in 20% EtOAc/Hex) and formation of a polar product (Rf ~0.3).

-

-

Workup:

-

Purification (Self-Validating Step):

-

Dissolve residue in DCM (10 mL).

-

Extract with 1N HCl (2 x 10 mL). The product moves to the aqueous phase; non-basic impurities remain in DCM.

-

Basify the aqueous layer to pH 10 with 4N NaOH.

-

Extract back into DCM (3 x 10 mL), dry (Na2SO4), and concentrate.

-

Result: High-purity 2-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalene .[1][2]

-

Optimization Data: Leaving Group Comparison

The following table illustrates why the Iodide (2-IMT) is the superior reagent for this transformation compared to the Bromide or Tosylate analogs.

| Electrophile | Conditions | Time (h) | Yield (%) | Notes |

| 2-Iodomethyl (2-IMT) | MeCN, K2CO3, Reflux | 12 | 88% | Clean conversion; minimal elimination.[1][2] |

| 2-Bromomethyl | MeCN, K2CO3, Reflux | 24 | 65% | Requires KI catalyst; slower rate.[1] |

| 2-Tosyloxymethyl | DMF, DIPEA, 90°C | 18 | 55% | Significant elimination to 2-methylidene-tetralin observed.[1] |

Troubleshooting & Safety

-

Elimination Side-Product: If the reaction temperature is too high (>100°C) or the base is too strong (e.g., t-BuOK), 2-IMT can eliminate HI to form 2-methylidene-1,2,3,4-tetrahydronaphthalene .[1][2] Keep temperatures <85°C.

-

Instability: 2-IMT turns dark brown upon storage due to iodine release.[1] If this occurs, wash a DCM solution of the reagent with 10% Sodium Thiosulfate before use.[1]

-

Safety: Alkyl iodides are potential alkylating agents of DNA (carcinogens). Handle only in a fume hood with proper gloves (Nitrile/Neoprene).

References

-

Tetralin Scaffold in Medicine

-

Synthesis of Tetralin-2-methyl derivatives

-

N-Alkylation Protocols

- Optimization of piperazine alkyl

-

Source:

-

Reagent Properties

Application Note: Strategic Introduction of the Tetralin Moiety using 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Abstract

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in ligands targeting dopaminergic, serotonergic, and melatonergic receptors. This guide details the specific utility of 2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene as a robust electrophile for introducing the tetralin-2-methyl motif. Unlike the more common reductive amination routes involving tetralones, the use of the iodomethyl derivative allows for precise

Chemical Profile & Strategic Value

The Tetralin Advantage

The tetralin ring system offers a semi-rigid lipophilic core that mimics the indole nucleus of melatonin or the catecholamine structure of dopamine, but with enhanced metabolic stability. The 2-substituted position is particularly valuable for creating conformationally restricted analogs of phenethylamine.

Reagent Characteristics

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a primary alkyl iodide.

-

Reactivity: High susceptibility to nucleophilic attack (

) due to the excellent leaving group ability of iodide. -

Sterics: The beta-branching at the C2 position of the tetralin ring imposes moderate steric hindrance, requiring optimized thermal conditions compared to simple methyl or ethyl iodides.

-

Chirality: The C2 position is a stereocenter. While this protocol describes the racemic synthesis, the pathway is compatible with enantiopure starting materials (e.g., from resolved tetralin-2-carboxylic acid).

| Property | Description |

| Chemical Name | 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene |

| Molecular Formula | |

| Molecular Weight | 272.13 g/mol |

| Physical State | Viscous oil / Low-melting solid (tendency to darken) |

| Solubility | Soluble in DCM, THF, DMF, Acetonitrile |

| Stability | Light and heat sensitive; prone to elimination (E2) to form exocyclic alkenes.[2] |

Preparation & Handling (The "Make-it-Fresh" Imperative)

Commercially available alkyl iodides often degrade into free iodine (purple discoloration), which acts as an oxidant and Lewis acid, potentially ruining sensitive couplings. It is strongly recommended to synthesize this reagent fresh from the corresponding alcohol.

Synthesis Workflow

The most reliable route utilizes the Appel Reaction or Sulfonate Displacement starting from 1,2,3,4-tetrahydronaphthalene-2-methanol.

Figure 1: Synthetic pathway from the carboxylic acid to the final coupled product. The iodide intermediate is the critical control point for stability.

Detailed Protocol: N-Alkylation of Secondary Amines

This protocol describes the coupling of 2-(iodomethyl)tetralin with a secondary amine (e.g., a piperazine derivative). This is a standard workflow for generating GPCR-targeted libraries.

Materials

-

Electrophile: 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.1 equivalents).

-

Nucleophile: Secondary amine (1.0 equivalent).

-

Base: Potassium Carbonate (

), anhydrous, granular (3.0 equivalents). Note: Granular is preferred over powder to prevent clumping in MeCN. -

Solvent: Acetonitrile (MeCN), anhydrous.

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein acceleration is usually not necessary for iodides but ensures reaction completion if the iodide has partially degraded to chloride/bromide.

Step-by-Step Procedure

-

Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

-

Base Activation: Add anhydrous

(3.0 mmol). Stir at room temperature for 10 minutes. This heterogeneous mixture ensures the amine is deprotonated (if using salt forms) and scavenges the HI generated during alkylation. -

Addition of Electrophile: Dissolve 2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.1 mmol) in a minimal amount of MeCN (1 mL). Add this solution dropwise to the stirring amine mixture.

-

Expert Tip: Do not add all at once. The dropwise addition minimizes the local concentration of electrophile, reducing the risk of quaternary ammonium salt formation (over-alkylation) if the amine is primary.

-

-

Thermal Reaction: Equip the flask with a reflux condenser and nitrogen balloon. Heat the mixture to 60°C in an oil bath.

-

Why 60°C? Room temperature reaction is often too slow due to the steric bulk of the tetralin ring. Reflux (82°C) can promote E2 elimination of the iodide to form the exocyclic methylene derivative. 60°C is the "Goldilocks" zone.

-

-

Monitoring (Self-Validating Step): Monitor by TLC or LC-MS at 2 hours.

-

Success Marker: Disappearance of the starting amine peak.

-

Iodide Check: The iodide spot (usually high Rf, UV active) should be consumed. If the iodide is gone but amine remains, the iodide likely degraded; add 0.2 equiv more.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the solid

through a celite pad. -

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc, wash with water (x2) and Brine (x1).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The tetralin moiety is lipophilic; expect the product to elute earlier than the starting amine.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Amine | Iodide degradation (hydrolysis or light damage). | Use freshly prepared iodide. Store iodide over copper wire to stabilize. Add 0.1 eq NaI. |

| Formation of Alkene (Elimination) | Temperature too high; Base too strong. | Lower temperature to 40-50°C. Switch base from |

| Purple Color in Reaction | Free Iodine formation ( | Wash the iodide solution with dilute |

| Over-alkylation (Quaternization) | Excess iodide used; Amine is too nucleophilic. | Strictly control stoichiometry (1:1). Use a syringe pump for slow addition of iodide. |

Mechanistic Decision Tree

Use this logic flow to determine if this reagent is suitable for your specific nucleophile.

Figure 2: Reaction condition optimization based on nucleophile class.

References

-

Privileged Structures in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

-

Tetralin Synthesis & Reactivity: Common synthesis via reduction of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. See:Journal of Medicinal Chemistry protocols regarding 2-substituted tetralins for dopamine receptor ligands.

-

Appel Reaction (Alcohol to Iodide): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.

-

Safety Data (Tetralin Peroxides): Sigma-Aldrich/Merck Safety Data Sheet for 1,2,3,4-Tetrahydronaphthalene derivatives.

Sources

Purification of products from 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene alkylation by column chromatography

Application Note: Purification of N-Alkylated Products from 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Abstract

This application note details the purification protocol for products derived from the alkylation of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (2-IMT) . Due to the competing elimination pathways inherent to secondary alkyl halides and the lipophilic nature of the tetralin scaffold, isolating the target product requires a finely tuned chromatographic strategy. This guide focuses on separating the target

Introduction & Chemical Context

The 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for dopamine agonists, melatonin receptor ligands, and serotonin reuptake inhibitors [1].

The synthesis typically involves the nucleophilic substitution (

-

Elimination (

): Basic conditions promote the formation of 2-methylenetetralin (exocyclic alkene) or 3,4-dihydronaphthalene derivatives. -

Iodide Instability: The starting iodide is sensitive to light and can degrade into free iodine, complicating visualization.

-

Lipophilicity: The tetralin ring is highly non-polar, causing significant retention on C18 (Reverse Phase) but allowing for predictable behavior on Normal Phase Silica, provided the correct gradient is used.

Pre-Purification Analysis

Before column chromatography, the crude reaction mixture must be analyzed to define the separation window ($ \Delta R_f $).

Thin Layer Chromatography (TLC) Guidelines:

-

Stationary Phase: Silica Gel

. -

Mobile Phase A (Screening): 10% Ethyl Acetate in Hexanes.

-

Observation: Unreacted 2-IMT and Elimination Byproducts will travel near the solvent front (

).

-

-

Mobile Phase B (Screening): 5% Methanol in Dichloromethane (DCM).

-

Observation: Polar amine products will likely streak or remain at the baseline without additives.

-

-

Visualization:

-

UV (254 nm): Tetralin ring absorbs strongly.

-

Iodine Chamber: Stains the alkyl chain and unreacted iodide (brown spots).

-

Dragendorff’s Reagent: Specific for tertiary amines (orange spots).

-

Table 1: Typical Retention Factors (

| Compound | Polarity | Detection | ||

| 2-Methylenetetralin (Side Product) | Non-polar | 0.85 | 0.95 | UV, KMnO4 |

| 2-IMT (Starting Material) | Non-polar | 0.75 | 0.90 | UV, Iodine |

| Target Amine Product | Polar | 0.05 - 0.15 | 0.30 - 0.50 | UV, Dragendorff |

Workflow Visualization

The following diagram outlines the logical flow from reaction quench to isolated product, highlighting critical decision points.

Figure 1: Decision tree for purification based on the polarity of the alkylated product.

Detailed Protocol: Column Chromatography

Phase 1: Column Preparation

-